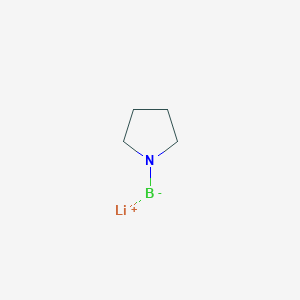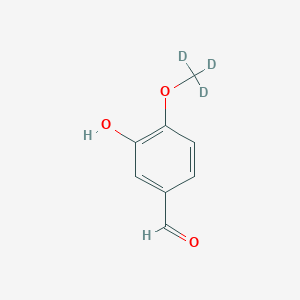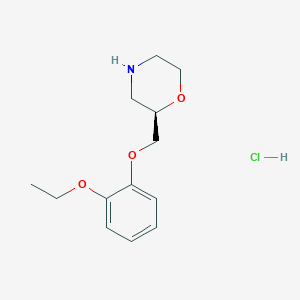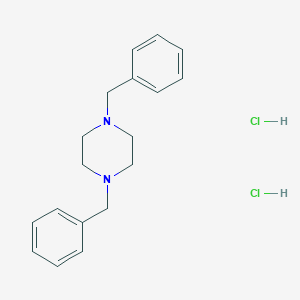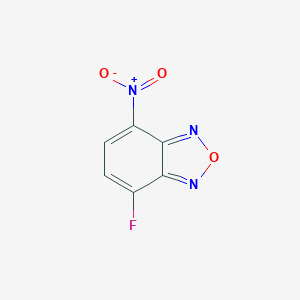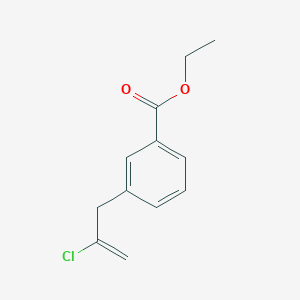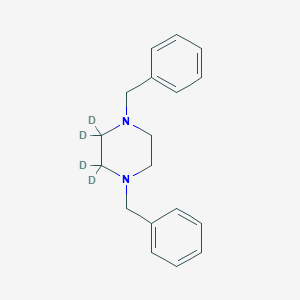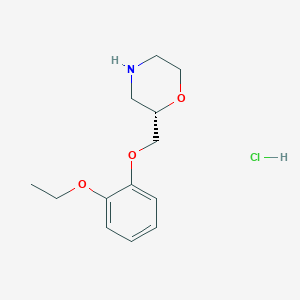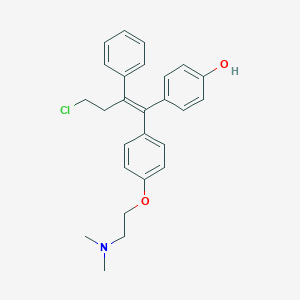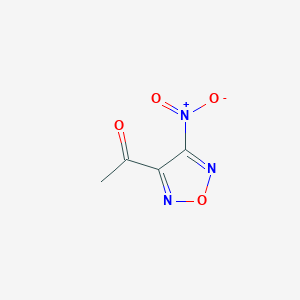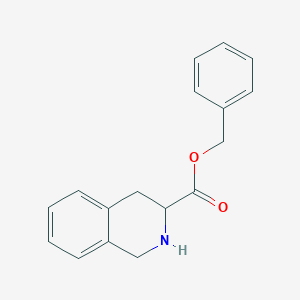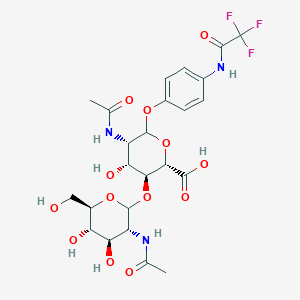
Tagdmu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tagdmu, also known as TGF-β activated kinase 1 (TAK1)-binding protein 1 (TAB1)-dependent mitogen-activated protein kinase kinase kinase (MAP3K7) is a protein that plays a critical role in cellular signaling pathways. It is involved in the regulation of various cellular processes such as inflammation, cell growth, differentiation, and apoptosis.
Mechanism Of Action
Tagdmu is a protein that is involved in the regulation of various cellular processes through its interaction with other proteins. It binds to and activates the Tagdmuβ activated kinase 1 (TAK1) protein, which in turn activates downstream signaling pathways such as the MAP kinase pathway. This leads to the activation of various transcription factors that regulate gene expression and cellular processes.
Biochemical And Physiological Effects
Tagdmu has been found to have various biochemical and physiological effects on cells. It has been shown to regulate the production of cytokines and chemokines, which are involved in inflammation and immune responses. It also regulates cell growth, differentiation, and apoptosis, which are important processes for normal cell function.
Advantages And Limitations For Lab Experiments
Tagdmu is a useful protein for laboratory experiments due to its role in cellular signaling pathways. It can be used to study the effects of various drugs and therapies on cellular processes such as inflammation, cell growth, and differentiation. However, one limitation of studying Tagdmu is that it is a complex protein that interacts with many other proteins in the cell, making it difficult to study its specific effects.
Future Directions
There are many future directions for research on Tagdmu. One area of research is the development of new drugs and therapies that target Tagdmu and its downstream signaling pathways. Another area of research is the study of Tagdmu in various disease states such as cancer, inflammation, and autoimmune disorders. Additionally, research on the regulation of Tagdmu expression and its interactions with other proteins in the cell will provide insights into its role in cellular signaling pathways.
Synthesis Methods
Tagdmu is a protein that is synthesized in the cells of the body. It is encoded by the MAP3K7 gene which is located on chromosome 6 in humans. The protein is synthesized through a process called translation, where the genetic information in the mRNA is used to synthesize a protein.
Scientific Research Applications
Tagdmu has been the subject of extensive scientific research due to its role in cellular signaling pathways. It has been found to be involved in various cellular processes such as inflammation, cell growth, differentiation, and apoptosis. Research on Tagdmu has led to the development of new drugs and therapies for various diseases such as cancer, inflammation, and autoimmune disorders.
properties
CAS RN |
140686-60-8 |
|---|---|
Product Name |
Tagdmu |
Molecular Formula |
C24H30F3N3O13 |
Molecular Weight |
625.5 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-5-acetamido-3-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1 |
InChI Key |
TVBAJMBZMHWBCP-SKJNJHBWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@@H]([C@@H](C(O[C@@H]2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
synonyms |
4-trifluoroacetamidophenyl 2-acetamido-4-O-(2-acetamido-2-deoxyglucopyranosyl)-2-deoxymannopyranosiduronic acid TAGDMU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B134181.png)
